Chemical structure and properties of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Chemical structure and properties of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
An In-Depth Technical Guide to 2-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride. As a novel compound, this document synthesizes information from established chemical principles and data from structurally related molecules to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development. The guide details a plausible synthetic route, predicted physicochemical properties, a discussion of potential pharmacological activities based on its structural motifs, and standard analytical methodologies for its characterization.
Introduction and Scientific Context
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, making it a valuable fragment for designing ligands that can interact with a wide range of biological targets.[1][3] This guide focuses on the specific derivative, 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, a compound that combines the established piperidine core with an ether linkage and a terminal alkene functionality. This unique combination of functional groups suggests the potential for novel pharmacological activities and applications.
The ether linkage introduces polarity and potential hydrogen bond accepting capabilities, while the 4-pentenyl group provides a lipophilic region and a site for further chemical modification or metabolic activity. The hydrochloride salt form is intended to enhance aqueous solubility and stability, which is a common strategy in drug development.[4] This document aims to provide a foundational understanding of this compound, stimulating further research and exploration of its potential in various scientific domains.
Chemical Structure and Nomenclature
The chemical structure of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring substituted at the 2-position with a 2-(4-pentenyloxy)ethyl side chain.
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IUPAC Name: 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
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Molecular Formula: C₁₂H₂₆ClNO
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Molecular Weight: 235.80 g/mol
The structure includes a chiral center at the 2-position of the piperidine ring, meaning it can exist as a racemic mixture of enantiomers or as a single enantiomer. The specific stereochemistry would be critical for its biological activity and would need to be controlled during synthesis or resolved from the mixture.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride can be envisioned through a two-step process starting from the commercially available precursor, 2-(2-hydroxyethyl)piperidine. The key transformation is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][6][7]
Synthesis Workflow Diagram
Caption: Proposed synthesis of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis
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Preparation: To a solution of 2-(2-hydroxyethyl)piperidine (1.0 eq)[8] in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Causality: The strong base, sodium hydride, is used to deprotonate the hydroxyl group of 2-(2-hydroxyethyl)piperidine, forming a highly nucleophilic alkoxide.[7] Anhydrous conditions and an inert atmosphere are crucial to prevent quenching of the base and the alkoxide by water or carbon dioxide.
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Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. Then, add 5-bromo-1-pentene (1.2 eq) dropwise. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Causality: The formed alkoxide undergoes an SN2 reaction with the primary alkyl halide, 5-bromo-1-pentene, to form the ether linkage.[5] Refluxing provides the necessary activation energy for the reaction.
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the free base of 2-[2-(4-Pentenyloxy)ethyl]piperidine.
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
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Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
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Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride as a solid.
Physicochemical Properties
The predicted physicochemical properties of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride are summarized in the table below. These are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₂H₂₆ClNO | Based on the chemical structure. |
| Molecular Weight | 235.80 g/mol | Calculated from the molecular formula.[10] |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[4] |
| Melting Point | >200 °C (with decomposition) | Piperidine hydrochloride has a melting point of 245-248 °C.[9] The larger substituent may alter this, but a high melting point is expected. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form significantly increases aqueous solubility.[4] |
| pKa (of conjugate acid) | ~10-11 | The pKa of the piperidinium ion is approximately 11.22.[11] The substituent is unlikely to drastically alter this value. |
Hypothetical Pharmacological Profile and Mechanism of Action
While the specific biological activity of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is uncharacterized, its structural features allow for informed hypotheses about its potential pharmacological profile. The piperidine moiety is a well-established pharmacophore with a broad range of activities.[1][12]
Potential Biological Targets
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Central Nervous System (CNS) Receptors: Many 2-substituted piperidine derivatives interact with CNS targets such as opioid, dopamine, and serotonin receptors. The overall lipophilicity and structure of the side chain would influence its ability to cross the blood-brain barrier and its affinity for specific receptor subtypes.
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Ion Channels: The amphiphilic nature of the molecule could facilitate interaction with ion channels, such as sodium, potassium, or calcium channels.
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Enzyme Inhibition: The piperidine ring and the flexible side chain could fit into the active sites of various enzymes. For example, some piperidine derivatives are known to inhibit acetylcholinesterase, which could be relevant for Alzheimer's disease research.[2]
Structure-Activity Relationship (SAR) Considerations
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Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is expected to be a critical determinant of biological activity. Different enantiomers often exhibit significantly different potencies and selectivities for their biological targets.
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Side Chain: The length and flexibility of the pentenyloxyethyl side chain will influence binding to target proteins. The terminal double bond could also be a site for metabolic modification or covalent interaction with a target.
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Nitrogen Atom: The basicity of the piperidine nitrogen is crucial for forming ionic interactions with acidic residues in protein binding pockets.
Potential Therapeutic Areas
Based on the activities of related compounds, potential therapeutic areas for this molecule could include:
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Neurological and Psychiatric Disorders: Due to the prevalence of the piperidine scaffold in CNS-active drugs.
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Pain Management: If the compound interacts with opioid or other pain-related receptors.
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Antimicrobial or Antiparasitic Agents: Some piperidine alkaloids and their derivatives exhibit these properties.[12]
Analytical Characterization
The definitive identification and purity assessment of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride would rely on a combination of standard spectroscopic and spectrometric techniques.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons (typically in the range of 1.5-3.0 ppm)[11], the ethyl protons, the methylene protons of the pentenyloxy group, and the terminal vinyl protons (around 5.0-6.0 ppm). The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be downfield due to deshielding.
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¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The piperidine carbons would appear in the 25-50 ppm range[11], while the carbons of the double bond would be in the 115-140 ppm region. The carbons attached to the oxygen and nitrogen would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum would provide confirmation of the key functional groups:
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N-H stretch: A broad absorption in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine salt.
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C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.
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C=C stretch: A weak to medium absorption around 1640 cm⁻¹.
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C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ range for the ether linkage.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ (the free base) at m/z 214.2.
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Tandem MS (MS/MS): Fragmentation analysis of the molecular ion would likely involve cleavage of the ether bond and fragmentation of the piperidine ring, providing further structural confirmation.[14][15][16] Common fragmentation pathways for piperidine alkaloids include the loss of small neutral molecules.[13]
Conclusion
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride represents an intriguing, albeit currently uncharacterized, chemical entity with potential for further scientific investigation. This guide has provided a comprehensive, albeit predictive, overview of its structure, a plausible synthetic route, and its likely physicochemical and pharmacological properties based on established chemical principles and data from analogous structures. The detailed protocols and analytical predictions herein are intended to serve as a valuable resource for researchers interested in synthesizing and evaluating this and other novel piperidine derivatives for applications in medicinal chemistry and drug discovery.
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